methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate
Description
Methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a heterocyclic compound featuring a fused pyrido-pyrazine scaffold. Its structure includes a methyl ester group at position 9 and a 2,4-dichlorophenylcarbamoyl substituent at position 6 (Figure 1).
Properties
Molecular Formula |
C17H15Cl2N3O5 |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate |
InChI |
InChI=1S/C17H15Cl2N3O5/c1-27-17(26)13-12(23)7-11(22-5-4-20-16(25)14(13)22)15(24)21-10-3-2-8(18)6-9(10)19/h2-3,6,11H,4-5,7H2,1H3,(H,20,25)(H,21,24) |
InChI Key |
ZBRQFRZXAZZWBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=O)NCCN2C(CC1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone.
Introduction of the Dichlorophenyl Carbamoyl Group: This step involves the reaction of the pyrido[1,2-a]pyrazine intermediate with 2,4-dichlorophenyl isocyanate under controlled conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 6-[(2,4-dichlorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl carbamoyl group may facilitate binding to specific sites, while the pyrido[1,2-a]pyrazine core can interact with other molecular structures. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles, including pyrido-pyrazines, carbazoles, and imidazo-pyridines. Below is a detailed comparison:
Core Scaffold Analogues
Key Observations :
- The pyrido-pyrazine core is critical for hydrogen bonding and π-π stacking interactions in biological systems.
- Imidazo-pyridine derivatives (e.g., ) exhibit higher molecular weights due to additional ester and nitrophenyl groups but retain similar thermal stability (melting points >200°C) .
Functional Group Analogues
Key Observations :
- The 2,4-dichlorophenylcarbamoyl group in the target compound likely enhances electrophilicity and receptor binding compared to simpler carbamoyl derivatives .
- Nitro and fluoro substituents (e.g., in ) improve bioavailability and metabolic stability but may increase toxicity .
Spectral Data Comparison
Notes
Research Gaps : Pharmacological data (e.g., IC₅₀, MIC) are absent in available literature; further in vitro studies are needed.
Synthetic Challenges : High-resolution mass spectrometry (HRMS) and 2D-NMR are recommended for full structural elucidation due to stereochemical complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
